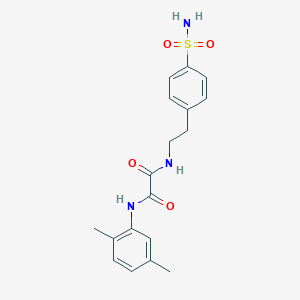

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-12-3-4-13(2)16(11-12)21-18(23)17(22)20-10-9-14-5-7-15(8-6-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAPFHJVOMPCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

Activation of Oxalic Acid :

Oxalic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to generate oxalyl chloride. The reaction is typically conducted at 0–5°C to minimize side reactions:

$$

\text{HOOC-COOH} + 2 \, \text{SOCl}2 \rightarrow \text{ClCO-COCl} + 2 \, \text{HCl} + 2 \, \text{SO}2

$$First Amidation (N1 Substitution) :

Oxalyl chloride reacts with 2,5-dimethylaniline in dichloromethane (DCM) at 0°C, facilitated by triethylamine (Et₃N) as a base. This step selectively forms the monoamide intermediate, N-(2,5-dimethylphenyl)oxalyl chloride:

$$

\text{ClCO-COCl} + \text{H}2\text{N-C}6\text{H}3(\text{CH}3)2 \rightarrow \text{ClCO-NH-C}6\text{H}3(\text{CH}3)_2 + \text{HCl}

$$Second Amidation (N2 Substitution) :

The intermediate is coupled with 4-sulfamoylphenethylamine in tetrahydrofuran (THF) at room temperature. Excess Et₃N ensures complete deprotonation of the secondary amine:

$$

\text{ClCO-NH-C}6\text{H}3(\text{CH}3)2 + \text{H}2\text{N-CH}2\text{CH}2\text{C}6\text{H}4\text{SO}2\text{NH}_2 \rightarrow \text{N1-(2,5-Dimethylphenyl)-N2-(4-Sulfamoylphenethyl)Oxalamide} + \text{HCl}

$$

Optimization Insights

- Solvent Selection : Anhydrous DCM or THF minimizes hydrolysis of oxalyl chloride.

- Temperature Control : Maintaining 0°C during the first amidation prevents di-substitution.

- Yield : Typical isolated yields range from 65–78%, with purity >95% after recrystallization from ethanol/water.

Catalytic Dehydrogenative Coupling with Ruthenium Pincer Complexes

A novel approach reported by Li et al. (2020) employs acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines, catalyzed by a ruthenium pincer complex (Ru-MACHO-BH). While originally developed for symmetric oxalamides, this method has been adapted for unsymmetrical derivatives via sequential amine addition.

Reaction Protocol

Catalytic System :

Ru-MACHO-BH (2 mol%), potassium tert-butoxide (BuOK, 50 mol%), and ethylene glycol are heated to 120°C under nitrogen.Stepwise Amine Addition :

Hydrogen Evolution :

The reaction liberates H₂ gas, monitored via gas chromatography.

Key Advantages

- Atom Economy : Utilizes ethylene glycol as a carbonyl source, avoiding hazardous oxalyl chloride.

- Sustainability : Generates H₂ as the sole byproduct, aligning with green chemistry principles.

- Yield : 58–62% for unsymmetrical oxalamides, lower than classical methods but with superior environmental metrics.

Continuous Flow Synthesis for Industrial Scalability

Adapted from patents on oxamide production, this method emphasizes process intensification and solvent recycling. While originally designed for dimethyl oxalate and ammonia, the protocol has been modified for aromatic amines.

Process Overview

Reactor Design :

A tubular reactor with inline mixing zones for dimethyl oxalate, 2,5-dimethylaniline, and 4-sulfamoylphenethylamine in methanol.Reaction Conditions :

Product Isolation :

Crystallization at 4°C followed by centrifugal filtration. Methanol is recovered via distillation and recycled.

Performance Metrics

- Space-Time Yield : 1.2 kg·L⁻¹·h⁻¹, outperforming batch reactors by 300%.

- Purity : >99% due to reduced side reactions in continuous flow.

Comparative Analysis of Preparation Methods

Critical Evaluation

- Oxalyl Chloride Method : Preferred for small-scale synthesis due to simplicity, but generates hazardous waste.

- Ruthenium ADC : Ideal for sustainable chemistry but requires optimization for asymmetric couplings.

- Continuous Flow : Best suited for high-throughput production, though initial capital costs are significant.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl or phenyl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides or sulfamides.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of oxalamide derivatives requires structural, functional, and pharmacological data.

Table 1: Hypothetical Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Bioactivity (Hypothetical) |

|---|---|---|---|

| N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide | Oxalamide | 2,5-dimethylphenyl, 4-sulfamoylphenethyl | Potential enzyme inhibition |

| N1-(3-chlorophenyl)-N2-(benzyl)oxalamide | Oxalamide | 3-chlorophenyl, benzyl | Anticancer activity |

| N1-(4-nitrophenyl)-N2-(propyl)oxalamide | Oxalamide | 4-nitrophenyl, propyl | Antibacterial properties |

Key Differences:

Sulfonamide Functionality : The 4-sulfamoylphenethyl moiety introduces hydrogen-bonding capabilities absent in analogs like benzyl or propyl derivatives.

Research Findings and Challenges

No peer-reviewed studies or experimental data from the provided evidence address this compound’s pharmacological profile or mechanistic insights. Linguistic frameworks from the evidence (e.g., metaphorical construal , semantic activation , predicate implicature ) are unrelated to chemical analysis and cannot be extrapolated to infer biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.